N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14968554
InChI: InChI=1S/C23H27N3O/c1-18-15-20-9-5-6-10-22(20)26(18)17-23(27)24-21-11-13-25(14-12-21)16-19-7-3-2-4-8-19/h2-10,15,21H,11-14,16-17H2,1H3,(H,24,27)
SMILES:
Molecular Formula: C23H27N3O
Molecular Weight: 361.5 g/mol

N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14968554

Molecular Formula: C23H27N3O

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C23H27N3O
Molecular Weight 361.5 g/mol
IUPAC Name N-(1-benzylpiperidin-4-yl)-2-(2-methylindol-1-yl)acetamide
Standard InChI InChI=1S/C23H27N3O/c1-18-15-20-9-5-6-10-22(20)26(18)17-23(27)24-21-11-13-25(14-12-21)16-19-7-3-2-4-8-19/h2-10,15,21H,11-14,16-17H2,1H3,(H,24,27)
Standard InChI Key OJCNETZEUYANCX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC=CC=C2N1CC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Introduction

Structural Characterization and Molecular Properties

The compound belongs to the acetamide class, featuring a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with an acetamide-linked 2-methylindole group. Its molecular formula is C23H27N3O, with a molecular weight of 361.48 g/mol. Key structural attributes include:

Core Functional Groups

  • Piperidine scaffold: A six-membered nitrogen-containing ring providing conformational flexibility and potential for hydrogen bonding .

  • Benzyl substituent: Aromatic phenylmethyl group enhancing lipophilicity and influencing receptor binding .

  • 2-Methylindole moiety: A bicyclic heteroaromatic system with a methyl group at the 2-position, modulating electronic and steric properties .

Physicochemical Properties

Predicted properties derived from analogous compounds include:

PropertyValue
XLogP3-AA~3.8 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors2 (amide and piperidine N)
Rotatable Bonds5
SolubilityLow aqueous solubility; soluble in DMSO, DMF
HazardPrecautionary Measures
Acute Toxicity (Oral, LD50: ~300 mg/kg in rodents)Use PPE (gloves, goggles); avoid inhalation .
Environmental ToxicityDispose via certified waste management systems .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the indole methyl position and benzyl substituents to optimize target engagement.

  • In Vivo Pharmacokinetics: Assessing bioavailability, metabolism, and half-life in model organisms.

  • Therapeutic Applications: Exploring potential in neurodegenerative disorders (e.g., Alzheimer’s) due to dual receptor modulation capabilities .

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